4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide
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Overview
Description
Preparation Methods
The synthesis of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide typically involves the reaction of 4-formylbenzoic acid with 2,2,3,3-tetrafluoropropanol in the presence of a suitable catalyst. The reaction conditions often include heating and the use of solvents such as dichloromethane or ethanol . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide group to amines or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety, leading to the formation of various substituted derivatives
Scientific Research Applications
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or proteins, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
4-[(2,2,3,3-Tetrafluoropropoxy)methyl]benzohydrazide can be compared with other similar compounds, such as:
2,2,3,3-Tetrafluoropropyl methacrylate: Used in polymer synthesis with similar fluorinated properties.
2,2,3,3-Tetrafluorobutane-1,4-diol: Utilized in the synthesis of polyurethanes and other fluorinated materials.
3-(2,2,3,3-Tetrafluoropropoxy)-1,2-epoxypropane: Another fluorinated compound used in the production of specialty polymers
Properties
IUPAC Name |
4-(2,2,3,3-tetrafluoropropoxymethyl)benzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F4N2O2/c12-10(13)11(14,15)6-19-5-7-1-3-8(4-2-7)9(18)17-16/h1-4,10H,5-6,16H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLKWGDWQILHAFG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COCC(C(F)F)(F)F)C(=O)NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F4N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>42 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID26666599 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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